molecular formula C16H18O3 B2529316 2-(4-(Benzyloxy)phenyl)propane-1,3-diol CAS No. 155062-29-6

2-(4-(Benzyloxy)phenyl)propane-1,3-diol

Cat. No.: B2529316
CAS No.: 155062-29-6
M. Wt: 258.317
InChI Key: ZBZPRBDFDOSTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that could influence biochemical reactions.

Molecular Mechanism

It is known that the compound can undergo free radical reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-(4-(Benzyloxy)phenyl)propane-1,3-diol involves the reaction of propane-1,3-diol with benzyl alcohol under acidic conditions to form the desired ether . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .

Scientific Research Applications

2-(4-(Benzyloxy)phenyl)propane-1,3-diol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Benzyloxy)phenyl)propane-1,3-diol is unique due to its specific structural arrangement, which provides distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZPRBDFDOSTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diethyl 2-(4-(benzyloxy)phenyl)malonate (20 gm, 0.0585 mole) in ethanol (200 ml) was added sodium borohydride (17.4 gm, 0.4678 mole) in portions at 0° C. and the reaction mixture was stirred for 4 hrs at 30° C. The reaction mixture was poured into ice cold water, acidified with conc. HCl and extracted with ethyl acetate. The organic extract was successively washed with water & brine, dried over sodium sulfate and concentrated under reduced pressure to provide 14.5 gm of product as white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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